![molecular formula C9H8ClF3N6 B2452579 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 338751-32-9](/img/structure/B2452579.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

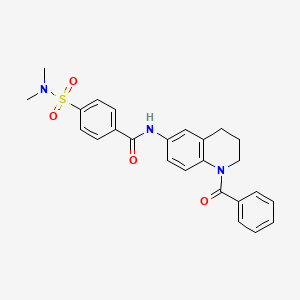

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine” is a fluorinated building block . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g . Another method involves adding 100.0kg of 1-chloro-3-(trifluoromethyl) benzene into a reaction kettle, adding 500kg of toluene, stirring to dissolve, adding 8.0kg of anhydrous aluminum trichloride, slowly introducing 80.7kg of trifluoroacetyl chloride gas .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Scientific Research Applications

Synthesis and Derivative Formation

Novel Derivative Synthesis : The synthesis of novel derivatives of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine has been explored in various studies. One research demonstrated the synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a series of chemical processes, showcasing the potential for generating new chemical entities from this compound (Yang Yun-shang, 2010).

Trifluoromethyl-Containing Compounds : Another study described an efficient procedure to synthesize trifluoromethyl-containing N-(pyridinyl-triazolyl)pyrimidin-2-amines, highlighting the compound's role in the creation of trifluoromethyl groups, which are significant in medicinal chemistry (H. Bonacorso et al., 2010).

Structural and Molecular Studies

Crystal Structure Analysis : The crystal structure of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been analyzed, providing insights into the molecular arrangement and potential applications of similar compounds (H. Repich et al., 2017).

Catalytic Ability in Alkane Oxygenation : Studies on ruthenium(II) complexes with derivatives of this compound, like tris(2-pyridylmethyl)amine, have revealed their potential in catalyzing alkane oxygenation, showcasing the compound's utility in catalysis and chemical transformations (M. Yamaguchi et al., 2006).

Medicinal Chemistry and Drug Development

Antitumor Activity : A derivative of the compound, 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, showed promising antitumor activity in preliminary bioassays, highlighting its potential in the development of new anticancer drugs (聂瑶 et al., 2014).

Insecticidal Activity : Research on related compounds such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide indicated potential insecticidal activity, suggesting the compound's relevance in developing pest control agents (Dongqing Liu et al., 2006).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .

Mode of Action

It is believed to interact with its targets, the spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes .

Biochemical Pathways

The compound affects the biochemical pathways related to the cytoskeleton of oomycetes. It can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb . The downstream effects of this interaction include the inhibition of the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .

Result of Action

The result of the compound’s action is the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This leads to the control of diseases caused by oomycetes such as late blight of potato .

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyltetrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N6/c1-18(2)8-15-16-17-19(8)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUYKJQHEFTTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=NN1C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)

![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)

![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)

![3-(2-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2452515.png)